
Sodium bicarbonate-(13-C)
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Overview
Description
Sodium bicarbonate-(13-C) (NaH¹³CO₃) is a stable isotope-labeled variant of sodium bicarbonate, where one carbon atom is replaced by the non-radioactive carbon-13 isotope. This compound is pivotal in metabolic and physiological research due to its ability to trace carbon pathways in biochemical processes. Applications include:
- Metabolic studies: Tracking carbon flux in the citric acid cycle and renal bicarbonate handling .
- Environmental science: Analyzing bicarbonate’s role in aquatic carbon cycling .
- Clinical diagnostics: Investigating pH regulation and CO₂ buffering in blood .
Its isotopic labeling enables precise detection using techniques like NMR or mass spectrometry, distinguishing it from non-labeled counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium bicarbonate is typically produced through the Solvay process, which involves the reaction of sodium chloride, ammonia, and carbon dioxide in water. The overall chemical reaction is as follows:
NaCl+NH3+CO2+H2O→NaHCO3+NH4Cl
Industrial Production Methods
In industrial settings, sodium bicarbonate is produced by passing carbon dioxide through a concentrated solution of sodium carbonate. The reaction is carried out under controlled temperature and pressure conditions to ensure the efficient formation of sodium bicarbonate crystals. The crystals are then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium bicarbonate undergoes several types of chemical reactions, including:
- When heated, sodium bicarbonate decomposes into sodium carbonate, water, and carbon dioxide.
Decomposition: 2NaHCO3→Na2CO3+H2O+CO2
Sodium bicarbonate reacts with acids to produce carbon dioxide, water, and a salt.Acid-Base Reactions: NaHCO3+HCl→NaCl+H2O+CO2
Common Reagents and Conditions
Common reagents used in reactions with sodium bicarbonate include hydrochloric acid, sulfuric acid, and acetic acid. These reactions are typically carried out at room temperature and atmospheric pressure.
Major Products Formed
The major products formed from the reactions of sodium bicarbonate include sodium chloride, sodium sulfate, and sodium acetate, along with carbon dioxide and water.
Scientific Research Applications
Metabolic Studies
Lactate Metabolism
Sodium bicarbonate-(13-C) is utilized in studying lactate metabolism through hyperpolarized 13C pH imaging and multiparametric MRI. This application allows researchers to visualize metabolic processes in real-time, providing insights into conditions such as cancer and metabolic disorders. It has been shown to enhance the signal for low-toxicity imaging, making it a valuable tool in preclinical studies on murine models of prostate cancer .
Case Study: Lactate Imaging
A study conducted on murine models demonstrated the effectiveness of sodium bicarbonate-(13-C) in visualizing lactate production during tumor metabolism. The imaging results indicated significant differences in lactate levels between tumor and normal tissues, highlighting its potential for diagnostic applications in oncology.
Medical Diagnostics
Isotopic Tracing
Sodium bicarbonate-(13-C) serves as a model compound for studying carbon dioxide/bicarbonate dynamics in breath tests. In a clinical trial involving healthy subjects, the kinetics of 13CO2 exhalation were monitored after oral administration of sodium bicarbonate-(13-C). The study revealed an apparent terminal elimination half-life of 1 hour with a mean recovery rate of 63% of the administered dose, indicating its potential for non-invasive diagnostic applications .
Case Study: Breath Tests
In a randomized study, sodium bicarbonate-(13-C) was administered to evaluate gastrointestinal absorption and metabolism. The results demonstrated that the compound could effectively trace metabolic pathways, providing critical data for understanding gastrointestinal health and disorders.
Sports Science
Performance Enhancement
Sodium bicarbonate has been studied extensively as a performance-enhancing aid in sports. It acts as a buffering agent that helps reduce acidosis during high-intensity exercise. Research indicates that supplementation with sodium bicarbonate can improve performance metrics by increasing blood buffering capacity and reducing lactate accumulation .
Case Study: Athletic Performance
In a systematic review of various studies, sodium bicarbonate supplementation (0.3 g/kg body mass) was shown to enhance performance across different athletic disciplines. For instance, elite swimmers demonstrated improved times by an average of 1.6% following sodium bicarbonate ingestion, attributed to enhanced acid-base balance during exertion .
Summary Table of Applications
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Metabolic Studies | Lactate metabolism imaging | Enhanced visualization of tumor metabolism |
Medical Diagnostics | Breath test kinetics | Mean recovery rate of 63% post-administration |
Sports Science | Performance enhancement | Improved performance by 1.6% in elite athletes |
Mechanism of Action
Sodium bicarbonate exerts its effects primarily through its ability to neutralize acids. In biological systems, it acts as a buffering agent to maintain pH homeostasis. In the stomach, it reacts with hydrochloric acid to form carbon dioxide and water, thereby reducing acidity. In industrial applications, its buffering capacity helps to stabilize chemical reactions and prevent drastic changes in pH.
Comparison with Similar Compounds
Comparison with Isotopic Sodium Compounds
Sodium Acetate-(13-C)₂ (CH₃¹³COONa)
- Structure : Features two ¹³C atoms in the acetate group.
- Applications : Used to study acetyl-CoA synthesis and metabolic rates in cells and environmental systems .
Sodium Carbonate-¹³C (Na₂¹³CO₃)
- Structure : A ¹³C-labeled carbonate salt.
- Applications : Employed in isotopic labeling for chemical synthesis and environmental CO₃²⁻ analysis .
- Key difference : More alkaline (pH ~11.5) than bicarbonate-(13-C) (pH ~8.3), limiting its use in physiological studies .
Sodium L-Lactate-(13-C)₃ (C₃H₅¹³CO₃Na)
- Structure : Contains three ¹³C atoms in the lactate molecule.
- Applications : Tracks anaerobic glycolysis in muscle and liver metabolism .
- Key difference : Focuses on lactate-to-pyruvate conversion, unlike bicarbonate-(13-C)’s role in CO₂ transport.
Table 1: Isotopic Sodium Compounds Comparison
Comparison with Non-Isotopic Sodium Compounds
Sodium Bicarbonate (NaHCO₃)
- Applications : Baking, antacids, fire extinguishers .
- Key difference : Lacks isotopic labeling, making it unsuitable for metabolic tracing.
Sodium Carbonate (Na₂CO₃)
- Applications : Glass manufacturing, water treatment .
- Key difference : Higher alkalinity (pH ~11.5) limits biocompatibility compared to bicarbonate-(13-C) .
Sodium Acetate (CH₃COONa)
Table 2: Non-Isotopic Sodium Compounds Comparison
Clinical and Metabolic Insights
- Bicarbonate Dynamics: Studies using non-labeled NaHCO₃ in CKD patients revealed increased serum bicarbonate levels (MD: +2.35 mmol/L) compared to controls . Isotopic NaH¹³CO₃ could refine these findings by tracing bicarbonate utilization in renal pathways.
- CO₂ Production : Sodium bicarbonate infusion elevates CO₂ levels, influenced by hemoglobin/albumin buffers . Isotopic labeling could quantify CO₂ origins in such studies.
Environmental and Industrial Uses
- Aquatic Systems: Non-isotopic NaHCO₃ regulates pH in water treatment, while NaH¹³CO₃ tracks carbon sequestration in marine ecosystems .
Pharmacological Comparisons
- Antacid Efficacy: Sodium bicarbonate outperforms magnesium hydroxide in Salmonella antigen delivery but causes higher gastrointestinal side effects (RR: 1.44 for hypertension) .
Q & A
Basic Research Questions
Q. How can researchers confirm the isotopic purity and structural integrity of Sodium bicarbonate-(13-C) in experimental samples?
- Methodological Answer : Isotopic purity can be verified using nuclear magnetic resonance (NMR) spectroscopy. For Sodium bicarbonate-(13-C), the characteristic 13C resonance in bicarbonate (δ ~160-162 ppm) should appear as a sharp singlet without broadening or significant shifts (<1.6 ppm) relative to reference spectra. Slight broadening (e.g., 14 Hz) or minor shifts (e.g., 5.3 ppm) may indicate weak interactions with metal complexes, which require temperature-controlled NMR experiments to confirm stability . Mass spectrometry (MS) is also critical for quantifying 13C enrichment, with isotopic ratios compared to certified standards.
Q. What standardized protocols ensure reproducible handling of Sodium bicarbonate-(13-C) in laboratory settings?
- Methodological Answer : Storage should adhere to inert, moisture-free conditions (e.g., desiccators at room temperature, protected from light) to prevent decomposition into CO2 and sodium carbonate. Experimental protocols must document batch-specific isotopic purity (e.g., 99 atom % 13C) and lot numbers for traceability. Pre-experiment calibration using reference materials (e.g., 13C-labeled sodium acetate) validates analytical instruments .
Q. How should researchers design experiments to distinguish Sodium bicarbonate-(13-C) from unlabeled analogs in biochemical assays?
- Methodological Answer : Incorporate isotopic tracing with controlled variables. For example, in pH buffering studies, parallel experiments with 12C- and 13C-bicarbonate allow tracking via 13C-NMR or isotope-ratio MS. Ensure identical molar concentrations and environmental conditions (temperature, ionic strength) to isolate isotopic effects .
Advanced Research Questions
Q. What advanced NMR techniques elucidate the interaction dynamics of Sodium bicarbonate-(13-C) with metal complexes in aqueous systems?
- Methodological Answer : Variable-temperature NMR (e.g., 25°C to 4°C) can detect transient interactions between 13C-bicarbonate and metal-ligand complexes (e.g., yttrium-polyaminocarboxylates). Linewidth analysis and chemical shift perturbations reveal binding kinetics, while 2D NMR (e.g., 1H-13C HSQC) maps coordination sites. Supporting computational modeling (DFT) correlates spectral changes with ternary adduct formation .
Q. How can Sodium bicarbonate-(13-C) be used to investigate the role of bicarbonate transporters (NCBTs) in cellular pH regulation?
- Methodological Answer : Employ 13C-labeled bicarbonate in flux assays to quantify electrogenic vs. electroneutral transport mechanisms. For example, in transfected HEK293 cells expressing NBCe1, measure 13C accumulation via intracellular pH-sensitive dyes (e.g., BCECF) coupled with MS-based metabolomics to track bicarbonate incorporation into metabolic pathways (e.g., gluconeogenesis) .
Q. What strategies resolve contradictory data when Sodium bicarbonate-(13-C) tracer studies show unexpected metabolic pathway activity?
- Methodological Answer : Cross-validate findings using orthogonal methods. If 13C-bicarbonate incorporation into TCA cycle intermediates conflicts with theoretical models, perform kinetic isotope effect (KIE) studies to rule out enzymatic discrimination. Additionally, use genetic knockouts (e.g., CRISPR-Cas9 targeting carbonic anhydrase) to isolate specific pathway contributions .
Q. How does isotopic labeling with Sodium bicarbonate-(13-C) improve sensitivity in tracking CO2 exchange dynamics in closed vs. open buffering systems?
- Methodological Answer : In closed systems (e.g., erythrocyte suspensions), 13C-bicarbonate allows precise measurement of CO2 hydration/dehydration rates via 13C NMR line-shape analysis. Compare with open systems (e.g., perfused kidneys) using arteriovenous difference methods to quantify bicarbonate turnover rates, correcting for albumin and hemoglobin buffering contributions .
Q. Data Reporting and Reproducibility
Q. What are the essential criteria for presenting Sodium bicarbonate-(13-C) experimental data to ensure reproducibility?
- Methodological Answer : Follow guidelines for isotopic tracer studies:
- Tables : Report mean ± SD of triplicate measurements, including instrument parameters (e.g., NMR field strength, MS resolution).
- Figures : Use high-contrast plots for 13C spectral data, with insets highlighting key peaks.
- Metadata : Document storage conditions, lot numbers, and calibration curves for 13C standards .
Properties
Molecular Formula |
CH2NaO3 |
---|---|
Molecular Weight |
86.007 g/mol |
InChI |
InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/i1+1; |
InChI Key |
WJEIYVAPNMUNIU-YTBWXGASSA-N |
Isomeric SMILES |
[13C](=O)(O)O.[Na] |
Canonical SMILES |
C(=O)(O)O.[Na] |
Origin of Product |
United States |
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